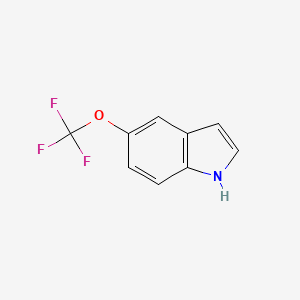

![molecular formula C8H8F3N3 B1320039 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS No. 647863-02-3](/img/structure/B1320039.png)

2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

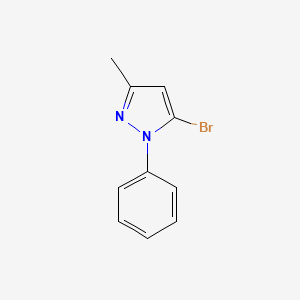

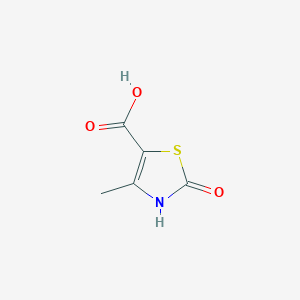

2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a compound with the molecular formula C8H8F3N3. It has a molecular weight of 203.16 g/mol . This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives, including 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of TFMP derivatives, including 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, is an important research topic in the agrochemical, pharmaceutical, and functional materials fields . The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898 by Swarts, who treated benzotrichloride with antimony trifluoride to afford benzotrifluoride .Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The presence of the trifluoromethyl group and the pyridine structure contribute to its unique properties .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine are largely determined by the presence of the trifluoromethyl group and the pyridine structure . The unique physicochemical properties of the fluorine atom, which is the next smallest atom after hydrogen but the atom with the largest electronegativity, contribute to the biological activities of fluorine-containing compounds .Aplicaciones Científicas De Investigación

Antifungal Applications

This compound has shown promising antifungal activities against a range of pathogens such as Botryosphaeria dothidea, Phompsis sp., Botrytis cinerea, Colletotrichum gloeosporioides, Pyricularia oryzae, and Sclerotinia sclerotiorum . These properties make it a potential candidate for developing new antifungal agents that could be used in agriculture to protect crops from fungal diseases.

Insecticidal Properties

In the realm of pest control, this compound exhibits moderate insecticidal activities against pests like Mythimna separata and Spodoptera frugiperda . Although its effectiveness is lower than some commercial pesticides, its unique structure could lead to the development of novel insecticides with specific target actions.

Anticancer Research

The compound has indicated certain anticancer activities against cell lines such as PC3, K562, Hela, and A549 . While its efficacy is lower compared to established chemotherapy drugs like doxorubicin, it presents a new avenue for cancer treatment research, particularly in the design of targeted therapies.

Agricultural Chemistry

Due to its unique biological structure, this compound is part of a class of nitrogen-containing heterocyclic compounds that are being explored for plant growth regulation and as lead molecules in the design of biologically active molecules for agricultural applications .

Anti-inflammatory Potential

Pyrimidine derivatives, including compounds like 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, have been studied for their anti-inflammatory effects . They work by inhibiting the expression and activities of vital inflammatory mediators, which could lead to new treatments for inflammatory diseases .

Synthesis of Fungicides

This compound is utilized in the synthesis of other compounds with higher fungicidal activity. It serves as a building block for the condensation and creation of more potent fungicides, highlighting its role in the synthesis of agricultural chemicals .

Antitumor Effects

Similar compounds have been shown to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial in the development of antitumor drugs. This suggests that 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine could be a precursor or a model for developing new antitumor agents .

Organic Chemistry Research

The crystal structure of pyrimidine derivatives, including this compound, provides valuable insights into the design of new molecules with desired properties. The study of its crystal structure can inform the synthesis of novel organic compounds with specific applications .

Direcciones Futuras

The future directions for the research and development of 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine are promising. It is expected that many novel applications of TFMP derivatives, including 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, will be discovered in the future . The development of fluorinated organic chemicals, including TFMP derivatives, is becoming an increasingly important research topic .

Mecanismo De Acción

Target of Action

Pyrido[2,3-d]pyrimidines, a closely related class of compounds, have been reported to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Pharmacokinetics

It is known that the lipophilicity of a drug can influence its absorption, distribution, metabolism, and excretion (adme) properties . As such, the lipophilic nature of 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine may allow it to diffuse easily into cells , potentially influencing its bioavailability and overall pharmacokinetic profile.

Result of Action

Related pyrimidinamine derivatives have been shown to exhibit cytotoxic activities against various cancer cell lines . This suggests that 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine may also have potential antitumor effects.

Propiedades

IUPAC Name |

2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3/c9-8(10,11)7-13-3-5-1-2-12-4-6(5)14-7/h3,12H,1-2,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHUOYPEBUGEJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=NC(=NC=C21)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594029 |

Source

|

| Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

647863-02-3 |

Source

|

| Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319964.png)

![N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319972.png)

![1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B1319988.png)